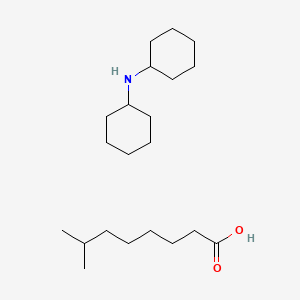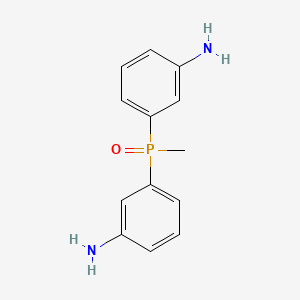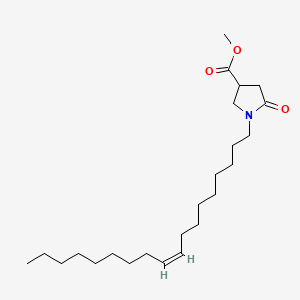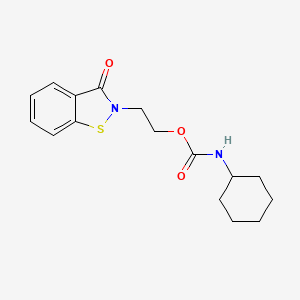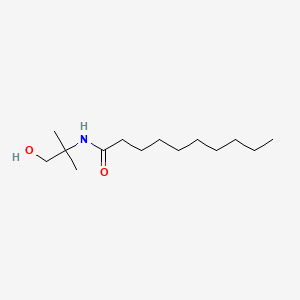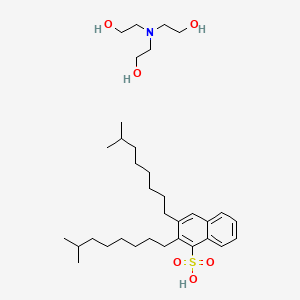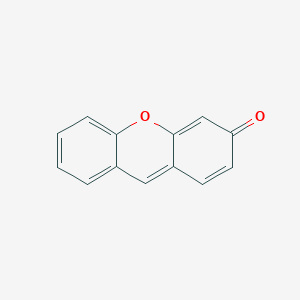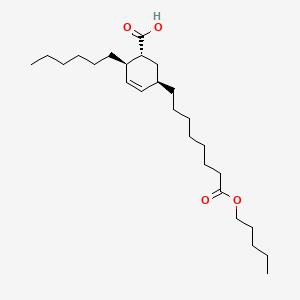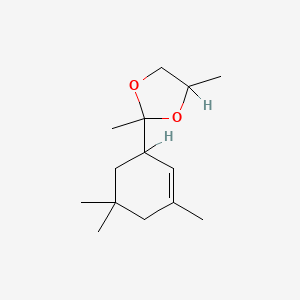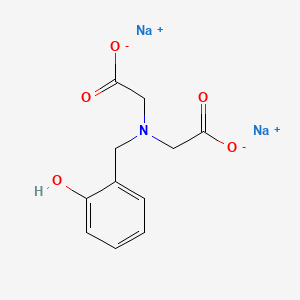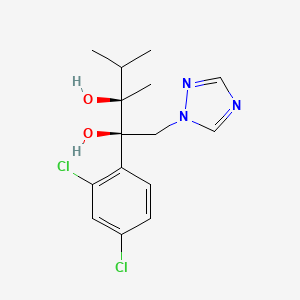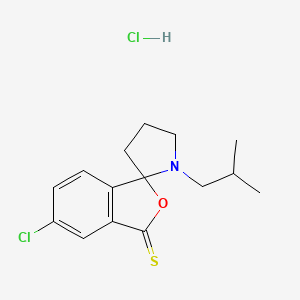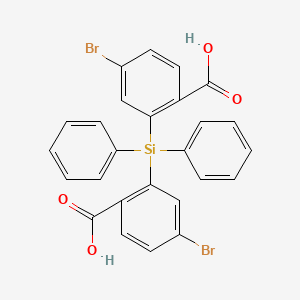
Benzoic acid, 4-bromo-, diphenylsilylene ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylsilylene 4-bromobenzoate is an organosilicon compound that features a silylene group bonded to two phenyl groups and a 4-bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylsilylene 4-bromobenzoate typically involves the reaction of diphenylsilylene with 4-bromobenzoic acid or its derivatives. One common method is the esterification of 4-bromobenzoic acid with diphenylsilylene chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the silylene group.
Industrial Production Methods
While specific industrial production methods for Diphenylsilylene 4-bromobenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diphenylsilylene 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The silylene group can be oxidized to form silanols or reduced to form silanes.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include silanols and silanes.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzoate moiety with another aromatic ring.
Scientific Research Applications
Diphenylsilylene 4-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Materials Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: While specific biological applications are less documented, organosilicon compounds are generally investigated for their potential in drug delivery and as bioactive agents.
Industry: It may be used in the production of specialty chemicals and advanced materials with specific desired properties.
Mechanism of Action
The mechanism of action of Diphenylsilylene 4-bromobenzoate involves its ability to participate in various chemical reactions due to the presence of reactive silylene and bromobenzoate groups The silylene group can interact with various molecular targets, facilitating the formation of new bonds and the modification of existing structures
Comparison with Similar Compounds
Similar Compounds
Diphenylsilylene 4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
Diphenylsilylene 4-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.
Diphenylsilylene 4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Diphenylsilylene 4-bromobenzoate is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of substitution reactions compared to chlorine or fluorine. The size and electronic properties of the bromine atom also influence the compound’s reactivity and the types of products formed in various reactions.
Properties
CAS No. |
129459-85-4 |
|---|---|
Molecular Formula |
C26H18Br2O4Si |
Molecular Weight |
582.3 g/mol |
IUPAC Name |
4-bromo-2-[(5-bromo-2-carboxyphenyl)-diphenylsilyl]benzoic acid |
InChI |
InChI=1S/C26H18Br2O4Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16H,(H,29,30)(H,31,32) |
InChI Key |
VDCVXWYFVKBEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)Br)C(=O)O)C4=C(C=CC(=C4)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


